molecular formula C29H48O B1240792 beta-Sitosterone CAS No. 51529-11-4

beta-Sitosterone

Cat. No. B1240792
CAS RN: 51529-11-4
M. Wt: 412.7 g/mol
InChI Key: KYOFIJXMVNQYFC-XJZKHKOHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

beta-Sitosterone is a natural product found in Aristolochia zollingeriana, Engelhardia roxburghiana, and other organisms with data available.

Scientific Research Applications

Serum Cholesterol Regulation

Cholesterol Reduction and Absorption Interference Beta-sitosterol has been found to significantly reduce serum cholesterol levels by interfering with cholesterol absorption. It competes with dietary and biliary cholesterol in the gastrointestinal tract, leading to a decrease in serum cholesterol levels. This mechanism provides a promising avenue for studying the effects of sustained cholesterol reduction on atherosclerotic conditions (Best et al., 1954).

Role in Biliary Cholesterol Saturation Beta-sitosterol has been observed to lower biliary cholesterol saturation, suggesting its potential utility in cholelitholytic treatment. However, significant changes in bile acid kinetics were not detected, indicating the need for further investigation into this application (Begemann et al., 1978).

Impact on Cholesterol Absorption in Meals The addition of beta-sitosterol to meals has been shown to result in a substantial decrease in cholesterol absorption. This effect is attributed to beta-sitosterol's ability to compete with cholesterol during the absorption process, leading to a decrease in plasma cholesterol levels (Mattson et al., 1982).

Prostatic Hyperplasia Treatment

Effectiveness in Benign Prostatic Hyperplasia Beta-sitosterol has demonstrated significant effectiveness in the treatment of benign prostatic hyperplasia (BPH). It improves urinary flow parameters and reduces symptoms associated with BPH, providing an effective treatment option for this condition. The mechanism of action, however, is not fully understood and warrants further research (Berges et al., 1995; Klippel et al., 1997).

Metabolic Insights

Metabolism and Excretion Patterns The metabolism of beta-sitosterol differs significantly from that of cholesterol. It exhibits a much shorter half-life, smaller pool sizes, and no endogenous synthesis in humans. Beta-sitosterol is mostly excreted in bile as free sterol, and a portion is converted to bile acids. These findings provide a comprehensive understanding of beta-sitosterol metabolism and its potential therapeutic applications (Salen et al., 1970).

properties

CAS RN

51529-11-4

Product Name

beta-Sitosterone

Molecular Formula

C29H48O

Molecular Weight

412.7 g/mol

IUPAC Name

(8S,9S,10R,13R,14S,17R)-17-[(2R,5R)-5-ethyl-6-methylheptan-2-yl]-10,13-dimethyl-1,2,4,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one

InChI

InChI=1S/C29H48O/c1-7-21(19(2)3)9-8-20(4)25-12-13-26-24-11-10-22-18-23(30)14-16-28(22,5)27(24)15-17-29(25,26)6/h10,19-21,24-27H,7-9,11-18H2,1-6H3/t20-,21-,24+,25-,26+,27+,28+,29-/m1/s1

InChI Key

KYOFIJXMVNQYFC-XJZKHKOHSA-N

Isomeric SMILES

CC[C@H](CC[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CCC(=O)C4)C)C)C(C)C

SMILES

CCC(CCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(=O)C4)C)C)C(C)C

Canonical SMILES

CCC(CCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(=O)C4)C)C)C(C)C

Other CAS RN

51529-11-4

synonyms

beta-sitosterone

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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